Bienvenue dans la boutique en ligne BenchChem!

Tirasemtiv

troponin binding Kd fast skeletal muscle

Tirasemtiv (CK-2017357) is the foundational first-generation fast skeletal troponin activator (FSTA), structurally resolved by solution NMR (PDB 7KAA) and clinically characterized through Phase 3 VITALITY-ALS. Its defined 40 nM Kd for fast skeletal troponin, 390 nM EC50 for myosin ATPase, and 95-fold selectivity over slow skeletal troponin make it the indispensable negative-control reference compound for benchmarking second-generation FSTAs like reldesemtiv. The well-documented Phase 3 failure profile (34.2% discontinuation rate) provides critical context for assay calibration and structure-activity relationship studies. Also listed on the WADA Prohibited List, making it an essential reference standard for anti-doping laboratories. Non-interchangeable with cardiac troponin activators or calcium sensitizers. Available in high purity for research use.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 1005491-05-3
Cat. No. B1682385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirasemtiv
CAS1005491-05-3
SynonymsCK2017357;  CK-2017357;  CK 2017357;  Tirasemtiv
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCCC(CC)N1C2=NC(=CN=C2NC1=O)C#C
InChIInChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17)
InChIKeyRSQGZEAXODVTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tirasemtiv (CAS 1005491-05-3): First-Generation Fast Skeletal Muscle Troponin Activator for Neuromuscular Research


Tirasemtiv (CK-2017357, CK-357) is a first-generation small-molecule fast skeletal muscle troponin activator (FSTA) that directly and selectively binds to the fast skeletal muscle troponin complex, sensitizing the sarcomere to calcium and amplifying muscle force in response to submaximal nerve input [1]. It was developed by Cytokinetics as a potential therapy for conditions involving muscle weakness and neuromuscular dysfunction, including amyotrophic lateral sclerosis (ALS), myasthenia gravis, and peripheral artery disease, reaching Phase 3 clinical evaluation before development was discontinued following failure to meet primary endpoints [2]. As the first direct FSTA characterized at atomic resolution via solution NMR, tirasemtiv serves as the foundational reference compound for understanding structure-activity relationships in this pharmacological class [3].

Why Tirasemtiv (1005491-05-3) Cannot Be Interchanged with Other Troponin Modulators or Second-Generation FSTAs


The fast skeletal troponin activator class exhibits substantial heterogeneity in molecular mechanism, isoform selectivity, and clinical translatability that precludes generic substitution. Tirasemtiv is a first-generation FSTA with a defined imidazopyrazinol scaffold, a specific NMR-resolved binding interface on the fast skeletal troponin C–troponin I complex, and a well-characterized clinical failure profile that provides critical negative-control utility [1]. Second-generation FSTAs such as reldesemtiv (CK-2127107) were explicitly engineered to address tirasemtiv's tolerability limitations and possess distinct chemical structures, potency profiles, and Phase 2 clinical outcomes that make them non-interchangeable [2]. Furthermore, alternative troponin-targeting compounds—including cardiac-specific troponin activators and calcium sensitizers like CK-2066260—exhibit divergent isoform selectivity and functional effects that render cross-class substitution scientifically invalid [3].

Quantitative Differentiation Evidence for Tirasemtiv (1005491-05-3) Versus FSTA Comparators


Fast Skeletal Muscle Troponin Binding Affinity: Tirasemtiv Kd = 40 nM

Tirasemtiv binds directly and selectively to purified fast skeletal muscle troponin complex with a dissociation constant (Kd) of 40 nM, as measured using rabbit psoas troponin [1]. In contrast, it exhibits only modest affinity for slow skeletal muscle troponin (Kd = 3.8 µM) and has no measurable affinity for cardiac muscle troponin . This represents a 95-fold selectivity window between fast and slow skeletal troponin isoforms.

troponin binding Kd fast skeletal muscle selectivity

Myosin ATPase Activation: Tirasemtiv EC50 = 390 nM in Fast Skeletal Muscle vs. 770 nM in Mixed Fiber

Tirasemtiv effectively stimulates myosin ATPase activity in isolated fast skeletal muscle myofibrils with an EC50 of 390 nM, whereas its effect on mixed fiber type muscle (bovine rectus abdominis) is significantly reduced, requiring an EC50 of 770 nM . This 1.97-fold difference in functional potency between pure fast skeletal and mixed fiber preparations demonstrates fiber-type specificity.

myosin ATPase EC50 fast skeletal muscle functional potency

Calcium Release Kinetics: Tirasemtiv Reduces Ca2+ Release Rate Constant by 73%

Tirasemtiv slows the first-order rate constant for calcium release from the fast skeletal troponin complex by approximately 73%, from 14.7 s⁻¹ to 4.0 s⁻¹, as measured in stopped-flow fluorescence experiments [1]. This kinetic slowing directly underlies the compound's calcium-sensitizing mechanism, producing a leftward shift in the force-calcium relationship without altering maximal force generation.

calcium release kinetics troponin mechanism of action

Clinical Differentiation: Tirasemtiv Phase 3 Failure vs. Reldesemtiv Phase 2 Outcomes

In the Phase 3 VITALITY-ALS trial (NCT02496767, n=744 enrolled, n=565 randomized), tirasemtiv failed to meet its primary endpoint of change in slow vital capacity (SVC) at 24 weeks versus placebo. By 24 weeks, 34.2% of tirasemtiv-randomized participants discontinued treatment compared to 12.2% in the placebo group, indicating significant tolerability limitations [1]. In contrast, the second-generation FSTA reldesemtiv (CK-2127107) demonstrated acceptable tolerability and amplified muscle response in Phase 1 and Phase 2 studies, leading to continued clinical development [2].

clinical trial Phase 3 ALS efficacy

Structural Differentiation: Atomic-Resolution Binding Mode Resolved by NMR

The solution NMR structure of tirasemtiv bound to a fast skeletal troponin C–troponin I chimera has been resolved at atomic resolution (PDB: 7KAA, BMRB: 30801), revealing that tirasemtiv binds at a hydrophobic interface between troponin subunits [1]. This structural information is unique among FSTAs and provides a direct molecular basis for understanding binding determinants and structure-activity relationships that inform differentiation from analogs lacking resolved structures.

NMR structure troponin C binding site structure-activity relationship

Validated Research Applications for Tirasemtiv (1005491-05-3) Based on Quantitative Evidence


Negative Control and Mechanistic Reference in FSTA Structure-Activity Studies

Tirasemtiv's well-characterized clinical failure in Phase 3 VITALITY-ALS (n=565 randomized; primary endpoint not met; 34.2% discontinuation rate) [1] and its resolved NMR structure (PDB 7KAA) [2] establish it as an essential negative control for evaluating second-generation FSTAs like reldesemtiv. Researchers benchmarking new FSTA candidates against tirasemtiv can leverage its defined binding mode and clinical outcome to contextualize improved potency and tolerability profiles. The compound's 40 nM Kd for fast skeletal troponin and 390 nM EC50 for myosin ATPase activation provide validated reference points for assay calibration .

Fast Skeletal Muscle-Specific Calcium Sensitization Assays

Tirasemtiv's 95-fold selectivity for fast skeletal troponin (Kd = 40 nM) over slow skeletal troponin (Kd = 3.8 µM), combined with its 73% reduction in calcium release rate constant (from 14.7 s⁻¹ to 4.0 s⁻¹) [1], makes it the optimal tool compound for experiments requiring selective fast-twitch fiber modulation without cardiac or slow-twitch fiber interference. Studies investigating the role of fast skeletal muscle troponin in neuromuscular disease models—including ALS, myasthenia gravis, and peripheral artery disease—benefit from this defined selectivity profile [2].

Pharmacological Probe in Muscle Physiology and Fatigue Research

The quantitative functional characterization of tirasemtiv—including its 390 nM EC50 for myosin ATPase stimulation in fast skeletal myofibrils and 770 nM EC50 in mixed fiber preparations [1]—supports its use as a pharmacological probe to dissect fiber-type-specific contributions to muscle force generation and fatigue resistance. Studies employing electrical stimulation of the anterior tibialis muscle in human subjects have confirmed that tirasemtiv amplifies skeletal muscle response to nerve input, providing a translational bridge between in vitro potency and in vivo pharmacodynamics [2].

Reference Standard for Doping Control and Forensic Analysis

Tirasemtiv's inclusion on the World Anti-Doping Agency (WADA) Prohibited List and its established metabolic profile [1] position it as a necessary reference standard for anti-doping laboratories developing detection methods for fast skeletal troponin activators. Its well-defined analytical properties (MW 230.27, C12H14N4O, CAS 1005491-05-3) and the availability of characterized metabolites support method validation and forensic identification of this emerging class of performance-enhancing substances [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirasemtiv

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.